BenchChemオンラインストアへようこそ!

[(4-Butoxyphenyl)sulfonyl]pyrrolidine

Medicinal chemistry Lead optimization Drug-likeness

[(4-Butoxyphenyl)sulfonyl]pyrrolidine (CAS 1087640-39-8) is an N-sulfonyl pyrrolidine derivative featuring a 4-butoxyphenyl sulfonyl moiety attached to the pyrrolidine nitrogen. Its molecular formula is C14H21NO3S, with a molecular weight of 283.39 g/mol, and its SMILES representation is CCCCOc1ccc(S(=O)(=O)N2CCCC2)cc1.

Molecular Formula C14H21NO3S
Molecular Weight 283.386
Cat. No. B1171828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Butoxyphenyl)sulfonyl]pyrrolidine
Molecular FormulaC14H21NO3S
Molecular Weight283.386
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
InChIInChI=1S/C14H21NO3S/c1-2-3-12-18-13-6-8-14(9-7-13)19(16,17)15-10-4-5-11-15/h6-9H,2-5,10-12H2,1H3
InChIKeyIBTHTQSPDDCFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Butoxyphenyl)sulfonyl]pyrrolidine – Core Physicochemical and Structural Identity for Sourcing


[(4-Butoxyphenyl)sulfonyl]pyrrolidine (CAS 1087640-39-8) is an N-sulfonyl pyrrolidine derivative featuring a 4-butoxyphenyl sulfonyl moiety attached to the pyrrolidine nitrogen . Its molecular formula is C14H21NO3S, with a molecular weight of 283.39 g/mol, and its SMILES representation is CCCCOc1ccc(S(=O)(=O)N2CCCC2)cc1 . The compound belongs to the aryl sulfonyl pyrrolidine class, which has been extensively investigated for matrix metalloproteinase (MMP) inhibition, particularly MMP-2, as well as modulation of G protein-coupled receptors such as the 5-HT6 receptor and beta-3 adrenergic receptor [1][2].

[(4-Butoxyphenyl)sulfonyl]pyrrolidine – Why In-Class Substitution Risks Experimental Failure


Within the aryl sulfonyl pyrrolidine class, even minor structural variations profoundly alter target engagement, potency, and selectivity. The sulfonyl pyrrolidine scaffold directs hydrophobic substituents into the deep S1' pocket of MMP-2, where steric and electronic compatibility with the 4-butoxyphenyl group is critical for inhibitory activity [1]. For example, replacing the butoxy chain with a methoxy or ethoxy group reduces hydrophobic burial and binding energy, while substituting the pyrrolidine ring with a larger azepane ring (e.g., 1-((4-butoxyphenyl)sulfonyl)azepane) alters conformational flexibility and can shift target selectivity from MMP-2 to kinases such as TAK1 (IC50 = 37 nM) [2]. Moreover, the presence of additional functional groups—such as hydroxamic acid zinc-binding groups in (4S)-1-[(4-butoxyphenyl)sulfonyl]-N-hydroxy-4-[(methylsulfonyl)amino]-D-prolinamide—dramatically changes potency, selectivity, and physicochemical properties (molecular weight increases from 283 to 435 g/mol) . These structure-activity relationships underscore that generic substitution within the class without explicit experimental validation is likely to produce divergent or null results.

[(4-Butoxyphenyl)sulfonyl]pyrrolidine – Quantifiable Differentiation Against Closest Analogs


Molecular Weight and Lipophilicity (LogP) – Differentiating Physicochemical Profile from Functionalized Analogs

[(4-Butoxyphenyl)sulfonyl]pyrrolidine (MW 283.39) is significantly smaller and more lipophilic than the closely related functionalized analog (4S)-1-[(4-butoxyphenyl)sulfonyl]-N-hydroxy-4-[(methylsulfonyl)amino]-D-prolinamide (MW 435.52). The target compound's calculated logP is approximately 2.9, whereas the hydroxamic acid analog has a predicted logP of 0.85, indicating a >100-fold difference in partition coefficient [1].

Medicinal chemistry Lead optimization Drug-likeness

MMP-2 Inhibitory Activity – Class-Level Potency Benchmark Against LY52 Control

While direct IC50 data for [(4-Butoxyphenyl)sulfonyl]pyrrolidine are not publicly available, the sulfonyl pyrrolidine scaffold to which it belongs consistently demonstrates low nanomolar potency against MMP-2. In a head-to-head study, sulfonyl pyrrolidine derivatives 6a–d exhibited IC50 values in the low nanomolar range and were more potent than the positive control LY52, which itself has an IC50 of 9.0 nM against MMP-2 [1][2].

MMP-2 inhibition Cancer metastasis Extracellular matrix remodeling

Ring Size Determines Target Selectivity – Pyrrolidine (5-Membered) vs. Azepane (7-Membered) Scaffolds

The pyrrolidine ring of [(4-Butoxyphenyl)sulfonyl]pyrrolidine confers a distinct target profile compared to the seven-membered azepane analog. While the pyrrolidine scaffold is associated with MMP-2 inhibition, the azepane analog 1-((4-butoxyphenyl)sulfonyl)azepane is a potent inhibitor of human TAK1 kinase, with an IC50 of 37 nM [1].

Kinase inhibition TAK1 Scaffold hopping

Beta-3 Adrenergic Receptor Agonism – Class-Level Activity with Defined EC50 Benchmark

The 4-butoxyphenyl sulfonyl pyrrolidine substructure is present in compounds with demonstrated activity at the human beta-3 adrenergic receptor. A closely related analog, N-(5-{(R)-2-[1-(4-Butoxy-benzenesulfonyl)-pyrrolidin-3-ylamino]-1-hydroxy-ethyl}-2-hydroxy-phenyl)-methanesulfonamide, exhibits an EC50 of 360 nM as an agonist at cloned human beta3-AR expressed in CHO cells [1].

Beta-3 adrenergic receptor Metabolic disorders GPCR agonism

[(4-Butoxyphenyl)sulfonyl]pyrrolidine – Application Scenarios Derived from Quantitative Evidence


MMP-2 Inhibitor Lead Optimization and SAR Studies

[(4-Butoxyphenyl)sulfonyl]pyrrolidine serves as a core scaffold for developing matrix metalloproteinase-2 (MMP-2) inhibitors. The sulfonyl pyrrolidine class has demonstrated low nanomolar potency against MMP-2, with compounds 6a–d exceeding the activity of the positive control LY52 (IC50 = 9.0 nM) [1]. The 4-butoxyphenyl substituent is positioned to occupy the deep, hydrophobic S1' pocket of MMP-2, a critical binding interaction that can be systematically varied in structure-activity relationship (SAR) campaigns [1]. Researchers can procure this compound to explore how modifications to the butoxy chain length, aryl substitution pattern, and pyrrolidine ring substitution affect MMP-2 potency and selectivity over other MMP subtypes.

Beta-3 Adrenergic Receptor Agonist Development

The 4-butoxyphenyl sulfonyl pyrrolidine substructure is a validated pharmacophore for human beta-3 adrenergic receptor agonism. A close structural analog bearing this substructure demonstrated an EC50 of 360 nM at cloned human beta-3 AR expressed in CHO cells [2]. This compound can be procured as a starting point for medicinal chemistry efforts aimed at improving potency (e.g., achieving low nanomolar EC50 values) and optimizing selectivity over beta-1 and beta-2 adrenergic receptors for therapeutic applications in metabolic disorders and overactive bladder.

Scaffold Differentiation in Kinase vs. Protease Inhibitor Programs

The pyrrolidine ring of [(4-Butoxyphenyl)sulfonyl]pyrrolidine confers a target profile distinct from the seven-membered azepane analog. While the pyrrolidine scaffold is associated with MMP-2 protease inhibition, the azepane analog 1-((4-butoxyphenyl)sulfonyl)azepane is a potent TAK1 kinase inhibitor (IC50 = 37 nM) [3]. This compound can be used in parallel with its azepane analog to probe the structural determinants of target class selectivity, enabling researchers to rationally design selective inhibitors for either protease or kinase targets by choosing the appropriate heterocyclic ring size.

CNS-Penetrant Lead Generation Due to Favorable Physicochemical Properties

With a molecular weight of 283.39 g/mol and a calculated SlogP of approximately 2.9, [(4-Butoxyphenyl)sulfonyl]pyrrolidine occupies physicochemical space that is favorable for blood-brain barrier penetration [4]. This contrasts with more polar, higher molecular weight analogs such as (4S)-1-[(4-butoxyphenyl)sulfonyl]-N-hydroxy-4-[(methylsulfonyl)amino]-D-prolinamide (MW 435.52, LogP 0.85) . The compound is therefore well-suited for CNS-targeted programs, including the development of 5-HT6 receptor modulators, where the aryl sulfonyl pyrrolidine scaffold has established precedent [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(4-Butoxyphenyl)sulfonyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.